molecular formula C22H19N3O4S B2580669 (2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide CAS No. 630047-49-3

(2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

Cat. No. B2580669
CAS RN: 630047-49-3
M. Wt: 421.47
InChI Key: SPWWVUWOQITHBE-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a furan-based derivative of propenoic acid and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ((2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves the inhibition of various enzymes and signaling pathways. One of the major enzymes inhibited by this compound is cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines. By inhibiting COX-2, (this compound)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
(this compound)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has anti-inflammatory, anti-cancer, and anti-angiogenic properties. It also has been shown to inhibit the proliferation of various cancer cells by inducing apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is its potency and specificity. This compound has been shown to have a potent effect on various enzymes and signaling pathways, making it a potential candidate for drug development. However, one of the limitations of this compound is its solubility. (this compound)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of ((2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide. One area of research is the development of novel anti-inflammatory drugs based on this compound. Another area of research is the development of anti-cancer drugs that target specific cancer cells. Additionally, (this compound)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of this compound for clinical use.

Synthesis Methods

The synthesis method of ((2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves the reaction of 4-chlorobenzenesulfonyl chloride and 2-phenylethylamine to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with furan-2-carboxaldehyde in the presence of a base to form the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

((2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound has a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its anti-cancer properties. Studies have shown that (this compound)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide has cytotoxic effects on cancer cells by inducing apoptosis. This makes it a potential candidate for the development of novel anti-cancer drugs.

properties

IUPAC Name

(Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c23-15-18(22(26)25-13-12-16-4-2-1-3-5-16)14-19-8-11-21(29-19)17-6-9-20(10-7-17)30(24,27)28/h1-11,14H,12-13H2,(H,25,26)(H2,24,27,28)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWWVUWOQITHBE-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.